4-Amino-2-hydroxy-N-isopropylbenzamide
Description
4-Amino-2-hydroxy-N-isopropylbenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, featuring an amino group at the 4-position, a hydroxyl group at the 2-position, and an isopropyl group attached to the nitrogen atom of the amide
Properties
IUPAC Name |
4-amino-2-hydroxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)12-10(14)8-4-3-7(11)5-9(8)13/h3-6,13H,11H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRQAOVIJBIJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-N-isopropylbenzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 4-amino-2-hydroxybenzoic acid is then reacted with isopropylamine to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 4-amino-2-oxo-N-isopropylbenzamide.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
4-Amino-2-hydroxy-N-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The isopropyl group may enhance its lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-isopropylbenzamide: Lacks the hydroxyl group at the 2-position.
2-Hydroxy-N-isopropylbenzamide: Lacks the amino group at the 4-position.
4-Amino-2-hydroxybenzamide: Lacks the isopropyl group on the amide nitrogen.
Uniqueness
4-Amino-2-hydroxy-N-isopropylbenzamide is unique due to the presence of both the amino and hydroxyl groups on the benzene ring, along with the isopropyl group on the amide nitrogen. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Biological Activity
4-Amino-2-hydroxy-N-isopropylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The presence of both amino and hydroxyl groups allows for the formation of hydrogen bonds, which can enhance its binding affinity to biological macromolecules such as proteins and nucleic acids. This interaction may lead to inhibition or modulation of specific enzymatic pathways or receptor activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown activity against several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| PC-3 (Prostate Cancer) | 15.8 |
The structure-activity relationship studies indicate that modifications to the benzamide structure can enhance potency against these cancer cell lines .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. SAR studies have identified key features that enhance its biological activity:
- Hydroxyl Group : Essential for hydrogen bonding interactions.
- Amino Group : Contributes to increased solubility and bioavailability.
- Isopropyl Substitution : Enhances lipophilicity, improving cellular uptake.
Compounds with additional substitutions at the aromatic ring were found to exhibit improved efficacy against both microbial and cancerous cells .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The compound was tested using a broth microdilution method, yielding promising results that support its potential use in treating infections caused by resistant strains .
Case Study 2: Anticancer Potential
A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on prostate cancer cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with notable morphological changes consistent with apoptosis observed under microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
